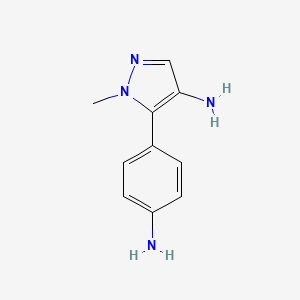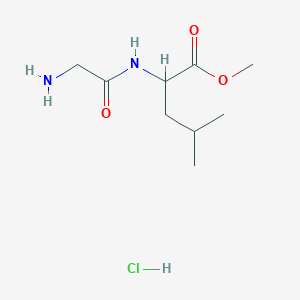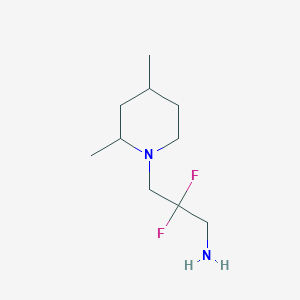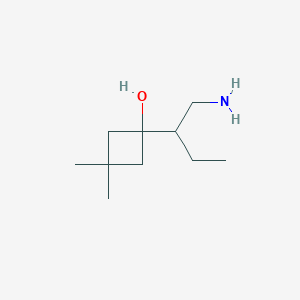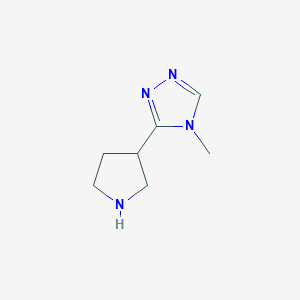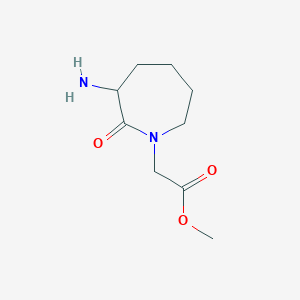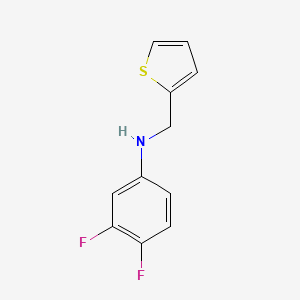![molecular formula C17H17NO4 B13206999 (2E)-3-[3-ethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13206999.png)
(2E)-3-[3-ethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-[3-ethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid is an organic compound with a complex structure that includes an ethoxy group, a pyridinylmethoxy group, and a phenyl group attached to an acrylic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-ethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyridin-2-ylmethoxy intermediate, which is then coupled with the ethoxy-substituted phenylacrylic acid under specific conditions. The reaction often requires the use of catalysts, such as palladium or copper, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions, including temperature and time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[3-ethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(2E)-3-[3-ethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-3-[3-ethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-[3-methoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid: Similar structure but with a methoxy group instead of an ethoxy group.
(2E)-3-[3-ethoxy-4-(pyridin-3-ylmethoxy)phenyl]acrylic acid: Similar structure but with the pyridinyl group attached at a different position.
(2E)-3-[3-ethoxy-4-(pyridin-2-ylmethoxy)phenyl]propanoic acid: Similar structure but with a propanoic acid backbone instead of acrylic acid.
Uniqueness
The unique combination of the ethoxy group, pyridin-2-ylmethoxy group, and phenyl group in (2E)-3-[3-ethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid imparts distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.
Properties
Molecular Formula |
C17H17NO4 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
(E)-3-[3-ethoxy-4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C17H17NO4/c1-2-21-16-11-13(7-9-17(19)20)6-8-15(16)22-12-14-5-3-4-10-18-14/h3-11H,2,12H2,1H3,(H,19,20)/b9-7+ |
InChI Key |
AAELQNIRDLOXLD-VQHVLOKHSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=CC=CC=N2 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Ethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B13206917.png)
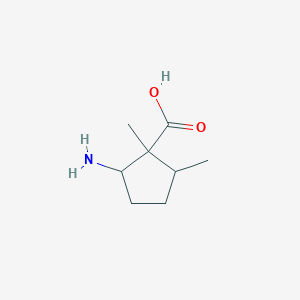

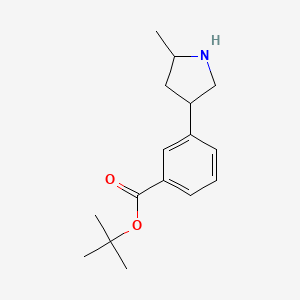
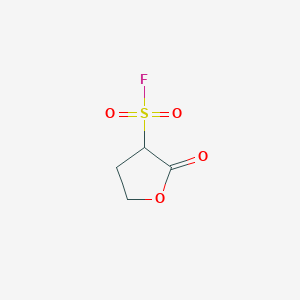
![Propan-2-yl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13206952.png)

